1-benzyl-N-(2-ethylphenyl)-3-nitro-1H-pyrazole-5-carboxamide
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Overview
Description
1-benzyl-N-(2-ethylphenyl)-3-nitro-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-(2-ethylphenyl)-3-nitro-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Carboxylation: The carboxamide group can be introduced through the reaction of the nitrated pyrazole with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.
Benzylation and Ethylphenyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-(2-ethylphenyl)-3-nitro-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzyl and 2-ethylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, lithium aluminum hydride, and sodium borohydride.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-benzyl-N-(2-ethylphenyl)-3-amino-1H-pyrazole-5-carboxamide, while substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
1-benzyl-N-(2-ethylphenyl)-3-nitro-1H-pyrazole-5-carboxamide has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique chemical structure of this compound makes it a potential candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Industrial Chemistry: This compound can be used as an intermediate in the synthesis of other valuable chemicals, including pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 1-benzyl-N-(2-ethylphenyl)-3-nitro-1H-pyrazole-5-carboxamide depends on its specific application. In medicinal chemistry, for example, this compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The nitro group can participate in redox reactions, while the benzyl and 2-ethylphenyl groups can interact with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
1-benzyl-N-(2-ethylphenyl)-3-nitro-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
1-benzyl-N-(2-ethylphenyl)-4-piperidinecarboxamide: This compound has a piperidine ring instead of a pyrazole ring, which can result in different chemical and biological properties.
1-benzyl-N-(2-ethylphenyl)-6-oxopyridine-3-carboxamide: This compound has a pyridine ring with an oxo group, which can also lead to different properties compared to the pyrazole derivative.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C19H18N4O3 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-benzyl-N-(2-ethylphenyl)-5-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C19H18N4O3/c1-2-15-10-6-7-11-16(15)20-19(24)17-12-18(23(25)26)21-22(17)13-14-8-4-3-5-9-14/h3-12H,2,13H2,1H3,(H,20,24) |
InChI Key |
HZBWKXVVRHXZLL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=NN2CC3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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